molecular formula C14H9BrFN3 B2443425 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 459418-63-4

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

Cat. No.: B2443425
CAS No.: 459418-63-4
M. Wt: 318.149
InChI Key: RRLMZETXQWPGIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is likely to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell growth, survival, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Similar quinazoline derivatives are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and hydrogen bonding capacity .

Result of Action

The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells that overexpress EGFR . This can lead to a decrease in tumor size and potentially to the elimination of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances can influence its pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when using this compound for therapeutic purposes .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoquinazoline and 4-fluoroaniline.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and fluorine atoms enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMZETXQWPGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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